Pirozadil
Overview
Description
Pirozadil, also known as Pemix, is a hypolipidemic agent that improves cerebral blood flow and inhibits platelet aggregation . It was studied for the treatment of patients with Type IIa hyperlipoproteinemia .
Molecular Structure Analysis
Pirozadil has a molecular formula of C27H29NO10 . Its molecular weight is 527.52 . The InChI code for Pirozadil is InChI=1S/C27H29NO10/c1-31-20-10-16 (11-21 (32-2)24 (20)35-5)26 (29)37-14-18-8-7-9-19 (28-18)15-38-27 (30)17-12-22 (33-3)25 (36-6)23 (13-17)34-4/h7-13H,14-15H2,1-6H3
.
Physical And Chemical Properties Analysis
Pirozadil is a solid substance . It is soluble in methanol . Its maximum absorption wavelength (λmax) is 215 nm .
Scientific Research Applications
Cholesterol-Lowering Agent
Pirozadil has been studied for its effectiveness as a cholesterol-lowering agent. A single-blind study compared Pirozadil with Alufibrate in patients with primary hyperlipoproteinemia, finding Pirozadil more effective in reducing cholesterol levels, indicating its potential in preventing atherosclerotic disease (Honorato Pérez & Azanza Perea, 1982).
Treatment of Hyperlipidemia
In a study involving 1185 hyperlipidemic subjects, Pirozadil showed significant reduction in plasma triglycerides and cholesterol, especially low-density lipoprotein cholesterol, while increasing high-density lipoprotein cholesterol. This highlights Pirozadil’s efficacy in patients with both hypercholesterolemia and hypertriglyceridemia (Tapounet & Marti Ragué, 1987).
Cerebral Blood Flow Enhancement
Pirozadil's impact on cerebral blood flow was evaluated in anesthetized dogs, showing its effectiveness in increasing cerebral blood flow compared to other hypolipidemic/antiatherogenic agents. This suggests potential applications in conditions requiring enhanced cerebral perfusion (Roca, Grau & Balasch, 1981).
Long-Term Efficacy and Tolerance
A long-term study over 4.5 years on patients with hypercholesterolemia (type IIa hyperlipoproteinemia) assessed the efficacy and tolerance of Pirozadil. The study observed significant decreases in triglyceride concentration, total cholesterol, and LDL-cholesterol, reinforcing Pirozadil's usefulness in treating hypercholesterolemias (Cuchí de la Cuesta et al., 1989).
Impact on Lipids and Lipoproteins in Hyperlipoproteinemia
Pirozadil was effective in reducing total cholesterol, LDL-cholesterol, and apolipoprotein B in Japanese patients with Type IIa hyperlipoproteinemia, further confirming its role in managing lipid disorders (Shinomiya et al., 1987).
Antiatherogenic Effects
A study on rabbits maintained on an atherogenic diet and given various nicotinic acid derivatives, including Pirozadil, showed a hypocholesterolemic and antiatherogenic effect, suggesting its potential in preventing or treating atherosclerosis (Parwaresch, Haacke & Mäder, 1978).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[6-[(3,4,5-trimethoxybenzoyl)oxymethyl]pyridin-2-yl]methyl 3,4,5-trimethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO10/c1-31-20-10-16(11-21(32-2)24(20)35-5)26(29)37-14-18-8-7-9-19(28-18)15-38-27(30)17-12-22(33-3)25(36-6)23(13-17)34-4/h7-13H,14-15H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIBXMIIOQXTHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC2=NC(=CC=C2)COC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202458 | |
Record name | Pirozadil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70202458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pirozadil | |
CAS RN |
54110-25-7 | |
Record name | Pirozadil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54110-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pirozadil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054110257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pirozadil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70202458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pirozadil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.599 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIROZADIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54978VNA4T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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